Navigating the Synthesis and Application of 6-Fluoro-1H-indole-5-carbonitrile: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 6-Fluoro-1H-indole-5-carbonitrile: A Technical Guide for Advanced Research
An In-depth Exploration of a Key Fluorinated Indole Scaffold for Drug Discovery and Materials Science
Introduction: The Significance of Fluorinated Indoles in Modern Chemistry
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of numerous innovative therapeutics and advanced materials.[1][2] Within this context, fluorinated indole derivatives have emerged as particularly valuable building blocks, owing to the prevalence of the indole motif in biologically active natural products and pharmaceuticals. This guide focuses on the technical intricacies of a specific, yet potentially under-documented, member of this class: 6-fluoro-1H-indole-5-carbonitrile .
While a dedicated CAS number for 6-fluoro-1H-indole-5-carbonitrile is not readily found in major chemical databases, its isomer, 5-fluoro-1H-indole-6-carbonitrile (CAS: 1201149-04-3) , is commercially available and serves as a crucial reference point for understanding the synthesis and reactivity of this substitution pattern.[3][4] This guide will leverage the available information on the 5-fluoro-6-carbonitrile isomer to provide a comprehensive technical overview, including established synthetic protocols and known applications, while also proposing a reasoned, expert-driven approach to the synthesis of the target 6-fluoro-1H-indole-5-carbonitrile.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies and forward-looking synthetic strategies to empower further innovation with this promising class of compounds.
Physicochemical Properties and Structural Attributes
The defining features of 6-fluoro-1H-indole-5-carbonitrile are the vicinal fluorine and nitrile substituents on the benzene portion of the indole ring. These electron-withdrawing groups significantly influence the molecule's electronic properties, reactivity, and potential as a pharmacophore.
| Property | Value (Predicted/Comparative) | Source |
| CAS Number | Not Assigned | N/A |
| Isomeric CAS Number | 1201149-04-3 (for 5-fluoro-1H-indole-6-carbonitrile) | [3][4] |
| Molecular Formula | C₉H₅FN₂ | [3][4] |
| Molecular Weight | 160.15 g/mol | [4] |
| Appearance | Likely an off-white to gray solid | [5] |
| Storage | Sealed in a dry, room temperature environment is recommended | [4][5] |
The nitrile group is a versatile functional handle that can participate in a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex derivatives.[6] Furthermore, the nitrile moiety can act as a bioisostere for a carbonyl group, potentially engaging in key interactions with biological targets.[6]
Proposed Synthetic Pathway for 6-Fluoro-1H-indole-5-carbonitrile
Given the absence of a direct, published synthesis for 6-fluoro-1H-indole-5-carbonitrile, a plausible and efficient synthetic route can be designed based on established indole syntheses and the chemistry of related fluorinated aromatic compounds. The following proposed pathway leverages the Fischer indole synthesis, a robust and widely utilized method for constructing the indole core.
Logical Flow of the Proposed Synthesis
Caption: Proposed synthetic workflow for 6-fluoro-1H-indole-5-carbonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Oxidation of 4-Fluoro-3-nitrotoluene to 4-Fluoro-3-nitrobenzaldehyde
-
Rationale: The initial step involves the selective oxidation of the methyl group of the starting material to an aldehyde, which is a key precursor for the subsequent condensation reaction.
-
Procedure:
-
Dissolve 4-fluoro-3-nitrotoluene in a suitable solvent such as acetic anhydride.
-
Add chromium trioxide (CrO₃) portion-wise at a controlled temperature (typically below 10 °C) to prevent runaway reactions.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Condensation with Hydrazine to Form the Hydrazone Intermediate
-
Rationale: The aldehyde is converted to its corresponding hydrazone, which is the direct precursor for the Fischer indole synthesis.
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzaldehyde in ethanol.
-
Add hydrazine hydrate and a catalytic amount of acetic acid.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature, and the hydrazone product should precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 3: Fischer Indole Synthesis to 6-Fluoro-5-nitro-1H-indole
-
Rationale: This is the key cyclization step to form the indole ring system. An acid catalyst promotes the rearrangement and cyclization of the hydrazone.
-
Procedure:
-
Add the hydrazone intermediate to a high-boiling solvent such as diphenyl ether.
-
Add a strong acid catalyst, for instance, polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the mixture to a high temperature (e.g., 140-160 °C) to drive the cyclization.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
-
Step 4: Reduction of the Nitro Group to 5-Amino-6-fluoro-1H-indole
-
Rationale: The nitro group is reduced to an amine, which is necessary for the subsequent Sandmeyer reaction.
-
Procedure:
-
Dissolve 6-fluoro-5-nitro-1H-indole in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.
-
Dry the organic layer and concentrate to obtain the amine.
-
Step 5: Sandmeyer Reaction to 6-Fluoro-1H-indole-5-carbonitrile
-
Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
-
Procedure:
-
Dissolve the 5-amino-6-fluoro-1H-indole in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the final product, 6-fluoro-1H-indole-5-carbonitrile, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 6-fluoro-1H-indole-5-carbonitrile are not yet extensively documented, the broader class of fluorinated indoles and indole-carbonitriles are of significant interest in drug discovery.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine atom can enhance binding affinity and selectivity, while the carbonitrile can serve as a key interaction point or a precursor for other functional groups.[7]
-
Serotonin Receptor Modulators: Fluorinated indoles have been investigated as modulators of serotonin receptors, which are implicated in a range of neurological disorders.[7]
-
Antiviral and Antimicrobial Agents: The incorporation of fluorine into heterocyclic systems is a well-established strategy for developing potent antiviral and antimicrobial agents.[1]
-
Selective Androgen Receptor Modulators (SARMs): Carbonitrile derivatives have been explored as SARMs, which have potential applications in treating various conditions.
Safety and Handling
Based on the safety data for the isomeric 5-fluoro-1H-indole-6-carbonitrile and other related fluorinated indoles, the following precautions should be taken when handling 6-fluoro-1H-indole-5-carbonitrile:
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Conclusion and Future Outlook
6-fluoro-1H-indole-5-carbonitrile represents a promising, albeit currently under-explored, molecular scaffold for the development of novel therapeutics and functional materials. While the lack of a dedicated CAS number and extensive literature highlights a gap in the current chemical landscape, the established chemistry of its isomers and related compounds provides a solid foundation for its synthesis and future investigation. The proposed synthetic pathway in this guide offers a logical and experimentally sound approach for researchers to access this compound. As the demand for sophisticated fluorinated building blocks continues to grow, it is anticipated that 6-fluoro-1H-indole-5-carbonitrile and its derivatives will play an increasingly important role in advancing the frontiers of drug discovery and materials science.
References
-
National Center for Biotechnology Information. "6-Fluoro-1H-indole-3-carboxylic acid". PubChem Compound Summary for CID 53390317. [Link]
-
Abdel-Maksoud, M. S., et al. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Medicinal Chemistry 13.1 (2022): 24-48. [Link]
- Google Patents.
-
de la Torre, P., et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules 24.19 (2019): 3538. [Link]
-
Hertkorn, N., et al. "High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of dissolved organic matter." Biogeosciences 10.3 (2013): 1583-1624. [Link]
- Google Patents. Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of medicinal chemistry 53.22 (2010): 7902-7917. [Link]
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of medicinal chemistry 53.22 (2010): 7902-7917. [Link]
-
National Center for Biotechnology Information. "6-membered aza-heterocyclic containing delta-opioid receptor modulating compounds, methods of using and making the same - Patent US-11465980-B2". PubChem Patent Summary. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. [Link]
-
Zarei, M., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." New Journal of Chemistry 48.16 (2024): 7324-7333. [Link]
- Google Patents. Synthetic method of 6-fluoroindole-3-acetonitrile.
-
The University of Queensland. 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. [Link]
-
National Center for Biotechnology Information. "Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - Patent US-2010130501-A1". PubChem Patent Summary. [Link]
-
Shchegol'kov, E. V., et al. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Molbank 2021.1 (2021): M1196. [Link]
-
da Silva, A. C., et al. "Synthesis and 1H NMR Spectroscopic Elucidation of Five-and Six-Membered D-Ribonolactone Derivatives." Journal of Chemical Education 92.10 (2015): 1736-1740. [Link]
-
Wang, Y., et al. "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors." Frontiers in Chemistry 8 (2020): 593. [Link]
-
Smith, T. A. D., et al. "NMR spectral analysis of strongly second-order 6-, 8-, 9-and 10-spin systems in fluorinated benzimidazoles using the ANATOLIA program." Magnetic Resonance in Chemistry 57.10 (2019): 799-810. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-1H-indole-6-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 162100-95-0|6-Fluoro-5-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
